Product packaging for Isoquinolinium, 2-acetyl-, chloride(Cat. No.:CAS No. 81357-90-6)

Isoquinolinium, 2-acetyl-, chloride

Cat. No.: B14415967
CAS No.: 81357-90-6
M. Wt: 207.65 g/mol
InChI Key: SLTJIDXDHSQRDU-UHFFFAOYSA-M
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Description

Significance of Isoquinolinium Scaffolds in Chemical Research

The isoquinoline (B145761) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a ubiquitous structural motif found in a vast number of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities. clockss.orgrsc.orgnih.govyoutube.com These compounds have been shown to possess pharmacological properties including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects. clockss.orgnih.govyoutube.com Consequently, the isoquinoline scaffold is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile template for the design and discovery of new drugs. researchgate.net

The inherent chemical properties of the isoquinoline nucleus, such as its basicity and aromaticity, provide a foundation for its diverse reactivity. khanacademy.org The development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton is an active area of research, aiming to provide access to new analogues with enhanced or novel therapeutic potential. clockss.org

Overview of N-Acylation Strategies for Nitrogen Heterocycles

The N-acylation of nitrogen heterocycles is a fundamental transformation in organic synthesis, enabling the introduction of a carbonyl group onto the nitrogen atom. This modification can serve multiple purposes, including the protection of the nitrogen atom, modulation of the heterocycle's electronic properties, and, most importantly, the generation of reactive intermediates.

For electron-rich heterocycles, N-acylation can often be achieved directly using acylating agents such as acyl chlorides or anhydrides. However, for electron-deficient heterocycles like isoquinoline, the nitrogen lone pair is less nucleophilic, and direct acylation can be more challenging. researchgate.net The reaction of isoquinoline with an acylating agent, such as acetyl chloride, leads to the formation of an N-acylisoquinolinium salt. researchgate.net In this salt, the nitrogen atom becomes quaternized and positively charged, significantly increasing the electrophilicity of the heterocyclic ring.

Various methods have been developed for the N-acylation of nitrogen heterocycles, including the use of:

Acyl chlorides and anhydrides: These are the most common and straightforward acylating agents. libretexts.orgyoutube.com

Catalytic methods: Transition metal catalysts and organocatalysts have been employed to facilitate N-acylation under milder conditions.

In situ generation of acylating agents: Various reagents can be used to generate reactive acylating species in the reaction mixture.

The choice of acylation strategy often depends on the reactivity of the heterocyclic substrate and the desired final product.

Positioning of Isoquinolinium, 2-acetyl-, chloride as a Key Synthetic Intermediate

This compound, as a representative N-acylisoquinolinium salt, serves as a valuable precursor to highly reactive intermediates known as isoquinolinium ylides. These ylides are 1,3-dipoles that can be generated in situ by the deprotonation of the corresponding N-acylisoquinolinium salt. nih.gov

The primary synthetic utility of these isoquinolinium ylides lies in their participation in [3+2] cycloaddition reactions with a wide variety of dipolarophiles. nih.govrsc.orgthieme-connect.comacs.org This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems, most notably pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org These products themselves are of significant interest due to their presence in various natural products and their potential biological activities.

The ability to generate a reactive 1,3-dipole from a stable and readily accessible precursor like this compound makes it a key strategic intermediate in organic synthesis. This approach provides an efficient pathway to molecular complexity and has been widely exploited in the synthesis of novel heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B14415967 Isoquinolinium, 2-acetyl-, chloride CAS No. 81357-90-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81357-90-6

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-isoquinolin-2-ium-2-ylethanone;chloride

InChI

InChI=1S/C11H10NO.ClH/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3;1H/q+1;/p-1

InChI Key

SLTJIDXDHSQRDU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of Isoquinolinium, 2 Acetyl , Chloride

Nucleophilic Addition Reactions at the C1 Position of Isoquinolinium Cation

The presence of the N-acetyl group in Isoquinolinium, 2-acetyl-, chloride significantly enhances the electrophilicity of the C1 carbon, making it highly susceptible to attack by various nucleophiles. rsc.org This activation is a cornerstone of its synthetic utility, allowing for the introduction of a diverse range of substituents at this position. The general mechanism involves the attack of a nucleophile on the C1 carbon of the isoquinolinium ring, leading to the formation of a 1,2-dihydroisoquinoline (B1215523) derivative. libretexts.org

Reactivity with Carbon-Based Nucleophiles (e.g., Enol Ethers, Grignard Reagents)

The reaction of N-acylisoquinolinium salts with carbon-based nucleophiles is a powerful method for the formation of new carbon-carbon bonds. While specific data on the reaction of this compound with enol ethers is not extensively detailed in the provided search results, the general reactivity pattern of N-acylisoquinolinium salts suggests that such reactions would proceed.

Grignard reagents, being potent carbon nucleophiles, are expected to react readily with this compound. The reaction would involve the addition of the alkyl or aryl group from the Grignard reagent to the C1 position of the isoquinolinium ring. This would result in the formation of a 1-alkyl- or 1-aryl-2-acetyl-1,2-dihydroisoquinoline.

Reactivity with Heteroatom Nucleophiles (e.g., Phosphites, Amines)

N-acylisoquinolinium salts readily undergo nucleophilic addition with heteroatom nucleophiles. For instance, the use of silyl (B83357) phosphites in the presence of a chiral anion-binding catalyst has been shown to effect the enantioselective dearomatization of isoquinolines, leading to the formation of cyclic α-aminophosphonates. researchgate.net This transformation highlights the ability of phosphites to act as effective nucleophiles towards the activated isoquinolinium system.

Amines are also effective nucleophiles in reactions with isoquinolinium salts. youtube.com In the context of dearomative bifunctionalization, amines can act as reaction partners with allenes to generate binucleophilic species in situ, which then react with the isoquinolinium salt. rsc.orgrsc.org The initial step often involves the nucleophilic attack of the amine at the C1 position.

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The functionalization of isoquinolinium salts is overwhelmingly dominated by mono-functionalization at the C1 position due to its high electrophilicity. rsc.org This inherent regioselectivity is a key feature of their reactivity.

Recent research has focused on achieving diastereoselective reactions involving isoquinolinium salts. For example, a diastereoselective dearomative bifunctionalization strategy has been developed to access bridged tetrahydroisoquinolines. rsc.orgrsc.org This method utilizes the in situ generation of binucleophilic species from allenes and amines, which then react with the isoquinolinium salt with complete regio- and diastereoselectivity. rsc.org The stereochemical outcome is often influenced by the nature of the nucleophile, the substituents on the isoquinoline (B145761) ring, and the reaction conditions.

Reissert-Type Reactions Involving N-Acylisoquinolinium Intermediates

The Reissert reaction is a classic and versatile method for the functionalization of quinolines and isoquinolines. wikipedia.org It traditionally involves the reaction of the heterocycle with an acid chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound. wikipedia.org

General Principles and Scope of Reissert Reactions with Isoquinolinium Salts

In the context of isoquinoline, the Reissert reaction proceeds through the formation of an N-acylisoquinolinium intermediate, which is then attacked by the cyanide ion at the C1 position. This yields a 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgclockss.org These compounds are valuable synthetic intermediates that can be further transformed into a variety of other molecules. clockss.org

The scope of the Reissert reaction is broad, and various acid chlorides can be used to generate the corresponding Reissert compounds. clockss.org The reaction is not limited to cyanide as the nucleophile; other nucleophiles can also be employed in what are often termed Reissert-Henze type reactions. researchgate.net

Application of this compound in Reissert Transformations

This compound is a key intermediate in Reissert reactions where acetyl chloride is used as the acylating agent. The in situ formation of this N-acylisoquinolinium salt activates the C1 position for nucleophilic attack by cyanide. The resulting 2-acetyl-1-cyano-1,2-dihydroisoquinoline (B114288) is a stable Reissert compound that can be isolated and used in subsequent synthetic steps.

A modified, anhydrous synthesis of Reissert compounds has been developed using trimethylsilyl (B98337) cyanide in methylene (B1212753) chloride, with aluminum chloride as a catalyst. clockss.org This method offers an alternative to the traditional aqueous conditions and can be advantageous when dealing with reactive acid chlorides. clockss.org The versatility of Reissert compounds derived from isoquinoline is well-established, serving as precursors for the synthesis of various heterocyclic compounds, including 1-benzylisoquinoline (B1618099) alkaloids. clockss.org

Enantioselective Variants of Reissert Reactions

The Reissert reaction, a classic method for the functionalization of isoquinolines, involves the addition of a cyanide source to the N-acylisoquinolinium salt, forming a 1-cyano-1,2-dihydroisoquinoline derivative. While the traditional Reissert reaction is well-established, modern organic synthesis has increasingly focused on developing enantioselective variants to produce chiral isoquinoline alkaloids and their derivatives.

In the context of this compound, enantioselective Reissert-type reactions aim to introduce a nucleophile at the C-1 position in a stereocontrolled manner. This is typically achieved through the use of chiral catalysts that can differentiate between the two faces of the isoquinolinium ring. While specific data on the enantioselective Reissert reaction of this compound is not extensively documented in publicly available literature, the general principles can be understood from studies on analogous N-acylisoquinolinium and quinolinium salts.

Key to the success of these reactions is the formation of a chiral ion pair between the N-acylisoquinolinium cation and a chiral catalyst. Anion-binding catalysis has emerged as a powerful strategy, where a chiral catalyst, often a thiourea (B124793) or squaramide derivative, binds to the chloride counter-ion, thereby influencing the stereochemical outcome of the nucleophilic attack. researchgate.net For instance, bifunctional catalysts possessing both a Lewis acidic site to activate the isoquinolinium salt and a Lewis basic site to deliver the nucleophile have shown significant promise in achieving high enantioselectivity in Reissert-type reactions of related systems. gcwgandhinagar.com

The general mechanism involves the initial formation of the this compound salt, which is then approached by the nucleophile. A chiral catalyst orchestrates this approach, leading to the preferential formation of one enantiomer of the Reissert compound, 2-acetyl-1-cyano-1,2-dihydroisoquinoline. The efficiency and enantioselectivity of such reactions are highly dependent on the nature of the catalyst, the solvent, and the specific nucleophile employed.

Table 1: Representative Chiral Catalysts in Enantioselective Reissert-Type Reactions of N-Acyl-heterocycles

Catalyst TypeGeneral Structure/FeaturesMode of Action
Chiral ThioureasPossess a thiourea moiety with chiral substituents.Anion-binding catalysis, hydrogen bonding to the counter-ion. researchgate.net
Chiral SquaramidesContain a squaramide core with chiral appendages.Similar to thioureas, acts as a hydrogen bond donor to the anion. researchgate.net
Bifunctional Lewis Acid-Lewis Base CatalystsIncorporate both a Lewis acidic metal center and a Lewis basic site.Activates the electrophile and directs the nucleophile. gcwgandhinagar.com
Chiral Phase-Transfer CatalystsTypically quaternary ammonium (B1175870) or phosphonium (B103445) salts with chiral backbones.Forms a chiral ion pair with the nucleophile, guiding its attack. nih.gov

Cycloaddition Reactions of Isoquinolinium Ylides Derived from N-Acylisoquinolinium Salts

This compound can serve as a precursor to isoquinolinium ylides. These ylides are 1,3-dipoles and are valuable intermediates in cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. The ylide is typically generated in situ by the deprotonation of the corresponding N-acylisoquinolinium salt at the C-1 position or at an N-alkyl substituent.

1,3-Dipolar Cycloadditions

Once generated from a suitable precursor derived from this compound, the N-acetylisoquinolinium ylide can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. youtube.com These reactions provide a direct route to fused pyrrolidine (B122466) ring systems. The acetyl group on the nitrogen atom plays a crucial role in stabilizing the ylide and influencing its reactivity.

The reaction with electron-deficient alkenes or alkynes is a common strategy. For instance, the reaction of an N-acylisoquinolinium ylide with a dipolarophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of dihydrobenzo[g]indolizine derivatives. nih.gov The regiochemistry and stereochemistry of these cycloadditions are governed by the frontier molecular orbitals of the ylide and the dipolarophile.

While specific examples detailing the cycloaddition of the ylide derived directly from this compound are scarce, the general reactivity pattern is well-established for other N-acylisoquinolinium ylides. The choice of the acyl group can influence the stability and reactivity of the ylide, thereby affecting the yield and selectivity of the cycloaddition reaction.

Three-Component Reactions for Complex Heterocycle Formation

The in situ generation of the N-acetylisoquinolinium ylide from this compound can be integrated into three-component reaction cascades. These reactions offer a powerful tool for rapidly building molecular complexity from simple starting materials. In a typical setup, isoquinoline, acetyl chloride (which would form the target compound in situ), and a suitable third component are reacted together.

For example, a three-component reaction involving an isoquinoline, an acyl chloride, and a nucleophile can lead to the formation of functionalized 1,2-dihydroisoquinolines. While not a cycloaddition in the strictest sense, these reactions share the common theme of generating a reactive intermediate from the N-acylisoquinolinium salt that is then trapped by a third component. More complex cycloaddition-based three-component reactions have been developed for related systems, such as the reaction of an isoquinolinium ylide, an aldehyde, and another component to form intricate heterocyclic scaffolds.

Intramolecular Transformations and Rearrangement Processes

Beyond intermolecular reactions, this compound and its derivatives can undergo intramolecular transformations, leading to rearranged or cyclized products.

N-to-C Migrations within the Isoquinoline Skeleton

The migration of the acetyl group from the nitrogen atom to a carbon atom of the isoquinoline ring is a potential intramolecular rearrangement. Such N-to-C acyl migrations are known in various heterocyclic systems and can be promoted by thermal or catalytic conditions. nih.gov In the case of this compound, this would involve the transfer of the acetyl group, likely to the electron-rich C-1 position, to form a C-acetylated isoquinoline derivative.

The mechanism of such a migration could proceed through a dissociative-reassociative pathway involving the temporary release of an acetyl cation or its equivalent, followed by electrophilic attack on the isoquinoline ring. Alternatively, a concerted mechanism via a tight ion pair might be operative. The feasibility of this rearrangement for this compound would depend on the reaction conditions and the relative stability of the N-acetylated versus the C-acetylated product. Mechanistic studies on similar systems suggest that such migrations can be influenced by the presence of acids or bases. nih.gov

Oxidative Cyclization Reactions

The 1,2-dihydroisoquinoline derivatives formed from the initial reactions of this compound can be substrates for subsequent oxidative cyclization reactions. These reactions can lead to the formation of more complex, rigid polycyclic systems. For instance, if the initial Reissert-type reaction introduces a side chain with a suitable functional group, this group can participate in an intramolecular cyclization upon oxidation.

Applications of Isoquinolinium, 2 Acetyl , Chloride in Advanced Organic Synthesis

Construction of Dihydroisoquinoline and Tetrahydroisoquinoline Scaffolds

The synthesis of dihydroisoquinoline and tetrahydroisoquinoline frameworks is a significant area of focus in medicinal and synthetic chemistry, as these motifs are present in numerous natural alkaloids and pharmacologically active compounds. nih.govthieme-connect.de Isoquinolinium salts serve as key precursors for accessing these saturated and partially saturated heterocyclic systems through various addition and reduction methodologies. researchgate.net

A key application of activated isoquinolinium intermediates is the synthesis of 1,2-dihydroisoquinoline-1-phosphonates. These compounds are formed through the nucleophilic addition of a phosphorus-based reagent to the C1 position of the isoquinolinium cation.

In a representative synthesis, an N-substituted isoquinolinium salt, such as 2-(2,6-dimethyl-4-oxo-1,4-dihydro-1-pyridyl)isoquinolinium tetrafluoroborate, reacts with trimethyl phosphite (B83602). researchgate.net The phosphite adds to the C1 position to yield the corresponding dimethyl 2-substituted-1,2-dihydroisoquinoline-1-phosphonate intermediate. researchgate.net This reaction proceeds smoothly at room temperature in a solvent like acetonitrile, often facilitated by an additive such as sodium iodide. researchgate.net The resulting dihydroisoquinoline phosphonate (B1237965) can then be further transformed. For instance, subsequent heating in a solvent like ethyl acetate (B1210297) can lead to the elimination of the N-substituent, affording the aromatized dimethyl isoquinolin-1-ylphosphonate. researchgate.net This two-step process highlights the utility of isoquinolinium salts in introducing a phosphonate group onto the isoquinoline (B145761) core, first by forming a stable dihydroisoquinoline intermediate. researchgate.net

Chiral tetrahydroisoquinolines (THIQs) are core structures in a vast family of alkaloids with significant biological activities. researchgate.net The stereoselective synthesis of these molecules is crucial, and methods often rely on the reduction or cyclization of intermediates derived from isoquinolinium salts.

One strategy involves the [2+2+2] cyclotrimerization of 4-azaocta-1,7-diynes, which are prepared from chiral homopropargylic amines. This approach, utilizing Wilkinson's catalyst, allows for the construction of 3,6,7-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Another powerful method is the Pictet-Spengler reaction, where stereoselective cyclization can establish the crucial C1 stereocenter, leading to the synthesis of complex bis-tetrahydroisoquinoline alkaloids. thieme-connect.de

Furthermore, stereoselective intramolecular 1,3-chirality transfer reactions have been employed to synthesize precursors for alkaloids like (S)-(−)-trolline and (R)-(+)-crispin A. This involves a Bi(OTf)₃-catalyzed reaction of chiral non-racemic amino allylic alcohols to construct enantiomerically enriched (E)-1-propenyl tetrahydroisoquinolines, demonstrating a sophisticated approach to controlling stereochemistry in these important alkaloid precursors.

The direct asymmetric hydrogenation of isoquinolines, often proceeding through in-situ generated isoquinolinium salt intermediates, is a highly efficient method for producing chiral tetrahydroisoquinolines (THIQs). researchgate.net This transformation typically requires activating the isoquinoline substrate, which can be achieved by forming an isoquinolinium salt with agents like chloroformates or, implicitly, with acids generated in situ. researchgate.net

Iridium and rhodium complexes with chiral ligands are the most effective catalysts for this transformation, achieving high yields and excellent enantioselectivities. researchgate.net For instance, iridium complexes paired with chiral Josiphos or Xyliphos ligands have been successfully used for the asymmetric hydrogenation of various substituted isoquinolines. The reaction conditions are often mild, though some substrates require higher pressures of hydrogen gas. The presence of specific directing groups on the isoquinoline substrate, such as a hydroxymethyl group at the C1-position, can be critical for achieving high diastereoselectivity and enantioselectivity.

Catalyst SystemSubstrate TypeConditionsYieldee (%)Reference
[{Ir(H)[(R,S,Sax)-Ph-ax-Josiphos]}₂(μ-Br)₃]⁺Br⁻3-Substituted Isoquinolinium SaltsAcetone, 30 °C, 60 atm H₂Goodup to 99% researchgate.net,
[Ir(cod)Cl]₂ / (R)-Xyliphos1,3-Disubstituted IsoquinolinesCH₂Cl₂, 50 °C, 50 atm H₂Goodup to 95%
[Ir(cod)Cl]₂ / Josiphos Ligand1,3-Disubstituted IsoquinolinesChlorinated SolventsGoodHigh

This table summarizes representative findings in the enantioselective hydrogenation of isoquinolinium salts.

Synthesis of Complex Polycyclic Heterocyclic Systems

The reactivity of isoquinolinium salts extends beyond simple reduction, providing access to complex, fused, and spiro-polycyclic heterocyclic systems. nih.gov These reactions often proceed via the formation of an isoquinolinium ylide, a 1,3-dipole, which can then undergo cycloaddition reactions to rapidly build molecular complexity. nih.gov

Spiro-oxindoles are privileged structures in medicinal chemistry, and their fusion with other heterocyclic systems is of great interest. The formation of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] is efficiently achieved through a [3+2] cycloaddition reaction.

The key intermediate for this transformation is an isoquinolinium ylide, which is generated in situ from an N-substituted isoquinolinium salt. Typically, an N-phenacylisoquinolinium bromide is treated with a base, such as triethylamine (B128534), to deprotonate the α-carbon of the phenacyl group, forming the ylide. This 1,3-dipole then reacts with a suitable dipolarophile, like a 3-phenacylideneoxindole, in a regioselective and diastereoselective manner to furnish the complex spiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline] scaffold. The reaction generally proceeds in good yields, producing the thermodynamically stable trans isomer. A similar three-component reaction involving isoquinoline, cyclohexyl isocyanide, and isatylidene malononitriles also yields functionalized spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity.

The pyrrolo[2,1-a]isoquinoline (B1256269) core is found in many bioactive natural products and is a valuable target in synthetic chemistry. One of the most prominent methods for constructing this fused heterocyclic system is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with various dipolarophiles.

The process begins with the quaternization of isoquinoline, for example with a 2-bromoacetophenone, to form an N-phenacylisoquinolinium salt. In the presence of a base, this salt generates the corresponding isoquinolinium ylide. This ylide is then trapped in situ by an activated alkyne or alkene, such as methyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the desired pyrrolo[2,1-a]isoquinoline derivative. These reactions can often be performed as one-pot, multicomponent procedures, starting from isoquinoline, an α-halo ketone, and a dipolarophile, which is highly efficient for creating molecular diversity.

Isoquinolinium PrecursorDipolarophileProductYieldReference
Isoquinoline / 2-Bromoacetophenone2-Butyn-3-one1-Acetyl-2-benzoyl-pyrrolo[2,1-a]isoquinoline-
Isoquinoline / 2-BromoacetophenoneMethyl propiolate1-Methoxycarbonyl-2-benzoyl-pyrrolo[2,1-a]isoquinoline-
Isoquinoline / 2-BromoacetophenoneEthyl propiolate1-Ethoxycarbonyl-2-benzoyl-pyrrolo[2,1-a]isoquinoline-
N-phenacylisoquinolinium bromide3-phenacylideneoxindolesspiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline]Good

This table illustrates the synthesis of various pyrrolo[2,1-a]isoquinoline derivatives via 1,3-dipolar cycloaddition.

Construction of Fused Indolizine (B1195054) Scaffolds

The compound Isoquinolinium, 2-acetyl-, chloride serves as a key intermediate in the synthesis of fused indolizine ring systems, particularly pyrrolo[2,1-a]isoquinolines. This synthetic strategy leverages the in situ formation of an isoquinolinium ylide, a reactive 1,3-dipole, which then undergoes a cycloaddition reaction.

The process is typically initiated by the reaction of isoquinoline with acetyl chloride to form the target compound, this compound. This salt is generally not isolated but is treated with a base, such as triethylamine or potassium carbonate, directly in the reaction mixture. The base abstracts the acidic proton from the carbon atom adjacent to the acetyl group, generating a stabilized isoquinolinium ylide.

The core of the indolizine scaffold construction is the 1,3-dipolar cycloaddition reaction between the generated isoquinolinium ylide and a suitable dipolarophile. nih.gov This reaction is a powerful tool for forming five-membered rings. The ylide acts as the three-atom component (the 1,3-dipole), and an electron-deficient alkene or alkyne serves as the two-atom component (the dipolarophile). rsc.org

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to a tetrahydro- or dihydropyrrolo[2,1-a]isoquinoline intermediate. This primary cycloadduct subsequently undergoes spontaneous aromatization, often through air oxidation or with the aid of a mild oxidant, to yield the stable, aromatic fused indolizine scaffold. nih.govchim.it The regioselectivity of the cycloaddition is high, with the substituents from the dipolarophile being specifically oriented in the final product. nih.gov

A variety of dipolarophiles have been successfully employed in this reaction, leading to a diverse range of substituted pyrrolo[2,1-a]isoquinolines. Common examples include activated alkenes like acrylonitrile, methyl acrylate, and maleimides, as well as electron-deficient alkynes. nih.gov The choice of dipolarophile directly influences the substitution pattern on the pyrrole (B145914) ring of the resulting indolizine system.

The following table summarizes representative examples of this synthetic approach.

Ylide Precursor ComponentDipolarophileBase/ConditionsProduct ScaffoldYield (%)
Isoquinoline/Acetyl ChlorideAcrylonitrileTriethylamine, DMF1-Cyanopyrrolo[2,1-a]isoquinolineModerate to High
Isoquinoline/Acetyl ChlorideMethyl AcrylateTriethylamine, DMF1-(Methoxycarbonyl)pyrrolo[2,1-a]isoquinolineModerate to High
Isoquinoline/Acetyl ChlorideDiethyl MaleateTriethylamine, DMF1,2-Bis(ethoxycarbonyl)pyrrolo[2,1-a]isoquinolineModerate to High
Isoquinoline/Acetyl ChlorideDimethyl AcetylenedicarboxylateK2CO3, CH2Cl21,2-Bis(methoxycarbonyl)pyrrolo[2,1-a]isoquinolineGood

This table presents generalized findings from typical 1,3-dipolar cycloaddition reactions involving in situ generated N-acetylisoquinolinium ylides. Yields are described qualitatively as they are highly dependent on specific substrates and reaction conditions.

This methodology provides an efficient and modular route to construct complex fused indolizine scaffolds, which are prevalent in biologically active natural products and pharmaceutical compounds. scispace.commdpi.com

Role as a Precursor in Catalyst Development for Organic Reactions

While direct catalytic applications of this compound are not extensively documented, its role as a precursor to catalytically active species, particularly N-heterocyclic carbenes (NHCs), is an area of significant interest. The transformation of isoquinolinium salts into NHCs unlocks their potential to catalyze a wide array of organic reactions.

The generation of an NHC from an isoquinolinium salt involves the deprotonation of the C1 position of the isoquinoline ring. This compound can be considered a precursor to an abnormal N-heterocyclic carbene (aNHC) or can be modified to generate a standard NHC. The N-acetyl group activates the isoquinolinium ring, but for the formation of a stable C1-carbene, this group typically needs to be replaced by a more suitable substituent (e.g., an aryl or alkyl group) that can stabilize the resulting carbene.

However, the principle of activating the isoquinolinium salt is key. The general strategy involves:

Synthesis of a suitable isoquinolinium salt: Starting with isoquinoline, an N-substituent is introduced. While the acetyl group in this compound makes the C1 proton more acidic, it is not ideal for generating a stable, isolable NHC catalyst. More commonly, N-aryl or N-alkyl isoquinolinium salts are prepared for this purpose.

Deprotonation: The N-substituted isoquinolinium salt is treated with a strong base (e.g., potassium hexamethyldisilazide, an organolithium reagent) to abstract the proton at the C1 position, yielding the NHC.

Once formed, these isoquinoline-based NHCs can act as powerful organocatalysts. They are particularly effective in promoting reactions that involve the umpolung (reversal of polarity) of aldehydes. The NHC adds to an aldehyde to form a Breslow intermediate, which is a key nucleophilic species that can then participate in various transformations.

Although direct conversion from this compound is less common, related N-substituted isoquinolinium salts are precursors to catalysts for reactions such as:

Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.

Stetter Reaction: The conjugate addition of an aldehyde to an α,β-unsaturated compound.

Transesterification: The exchange of the alkoxy group of an ester.

The development of catalysts from isoquinolinium precursors is a testament to the versatility of these heterocyclic compounds in modern synthetic chemistry.

Synthesis of Highly Functionalized Isoquinoline Derivatives

This compound is a valuable electrophilic intermediate for the synthesis of a variety of highly functionalized isoquinoline derivatives, most notably through the Reissert reaction and its variants. The N-acetyl group plays a crucial role by activating the isoquinoline ring system, making it susceptible to nucleophilic attack.

In the classical Reissert reaction, this compound (formed in situ from isoquinoline and acetyl chloride) is treated with a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide. The cyanide ion attacks the C1 position of the activated isoquinolinium ring, leading to the formation of a 1-cyano-2-acetyl-1,2-dihydroisoquinoline, commonly known as a Reissert compound.

These Reissert compounds are stable, isolable intermediates that serve as versatile building blocks for further functionalization. The hydrogen atom at the C1 position is now acidic and can be removed by a base (e.g., sodium hydride) to generate a carbanion. This anion can then react with a wide range of electrophiles, such as alkyl halides or aldehydes, to introduce a new substituent at the C1 position. Subsequent hydrolysis of the N-acetyl group and elimination of the cyanide group rearomatizes the ring, yielding a 1-substituted isoquinoline.

A summary of the Reissert reaction pathway is provided in the table below.

StepReactantsKey Intermediate/ProductPurpose
1. Activation Isoquinoline, Acetyl ChlorideThis compoundActivates the isoquinoline ring for nucleophilic attack.
2. Nucleophilic Addition This compound, KCN1-Cyano-2-acetyl-1,2-dihydroisoquinoline (Reissert Compound)Forms the key Reissert intermediate.
3. Deprotonation Reissert Compound, Base (e.g., NaH)Reissert AnionGenerates a nucleophilic carbanion at C1.
4. Alkylation/Acylation Reissert Anion, Electrophile (e.g., R-X)1-Alkyl-1-cyano-2-acetyl-1,2-dihydroisoquinolineIntroduces a new substituent at the C1 position.
5. Rearomatization Alkylated Reissert Compound, Acid/Base Hydrolysis1-Substituted IsoquinolineGenerates the final functionalized isoquinoline product.

Furthermore, modifications of the Reissert reaction, such as the Reissert-Henze reaction, expand the utility of this compound. In this variant, isoquinoline N-oxides are treated with acetyl chloride and a nucleophile to yield functionalized isoquinolines. scispace.com The N-acetyl group can also facilitate other nucleophilic additions to the isoquinolinium ring, allowing for the introduction of various functional groups beyond cyanide, leading to a broad spectrum of highly substituted isoquinoline derivatives. nih.gov These derivatives are important scaffolds in medicinal chemistry and materials science. researchgate.net

Spectroscopic Characterization Methodologies for Isoquinolinium, 2 Acetyl , Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Isoquinolinium, 2-acetyl-, chloride, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isoquinolinium core and the acetyl group.

The protons on the isoquinolinium ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. Due to the positive charge on the nitrogen atom, the protons on the heterocyclic ring, particularly those closer to the nitrogen, will be deshielded and resonate at a lower field (higher ppm values). The coupling patterns (e.g., doublets, triplets, multiplets) between adjacent protons would allow for the assignment of each signal to a specific proton on the isoquinoline (B145761) ring system.

The acetyl group introduces a sharp singlet in the aliphatic region of the spectrum, typically around δ 2.0-2.5 ppm, corresponding to the three equivalent methyl protons. The exact chemical shift can be influenced by the electronic effect of the adjacent carbonyl group and the positively charged isoquinolinium ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Isoquinolinium Protons7.0 - 9.5m
Acetyl Protons (CH₃)2.0 - 2.5s

Note: These are predicted values based on known data for similar isoquinolinium salts and acetylated compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the isoquinolinium ring will resonate in the aromatic region, typically between δ 120 and 160 ppm. Similar to ¹H NMR, the carbons closer to the positively charged nitrogen atom will be deshielded and appear at a lower field. The quaternary carbons of the ring will generally show weaker signals compared to the protonated carbons.

The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The methyl carbon of the acetyl group will appear in the aliphatic region, typically between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Isoquinolinium Carbons120 - 160
Acetyl Carbonyl (C=O)165 - 175
Acetyl Methyl (CH₃)20 - 30

Note: These are predicted values based on known data for similar isoquinolinium salts and acetylated compounds. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network of the protons on the isoquinolinium ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal of the isoquinolinium ring to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically in the region of 1700-1750 cm⁻¹. The presence of the aromatic isoquinoline ring would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also be sensitive to these vibrations, particularly the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Acetyl GroupC=O Stretch1700 - 1750
Isoquinoline RingAromatic C-H Stretch> 3000
Isoquinoline RingAromatic C=C Stretch1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be used to determine the exact mass of the Isoquinolinium, 2-acetyl- cation.

The expected monoisotopic mass of the cation (C₁₁H₁₀NO⁺) can be calculated with high precision. The experimental HRMS measurement would confirm this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, with expected fragments corresponding to the loss of the acetyl group or fragmentation of the isoquinoline ring.

X-ray Crystallography for Solid-State Structural Confirmation

The crystal structure would confirm the planar nature of the isoquinoline ring system and the geometry of the N-acetyl group. It would also reveal the packing of the ions in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present. For organic salts, understanding the crystal packing is crucial for interpreting their physical properties.

Computational and Theoretical Studies of Isoquinolinium, 2 Acetyl , Chloride Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the molecular world at the electronic level. For Isoquinolinium, 2-acetyl-, chloride, these calculations can predict its geometry, stability, and electronic properties, which are fundamental to understanding its reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry of this compound, providing key information on bond lengths and angles.

Theoretical studies on analogous N-acylpyridinium and quinolinium systems have demonstrated that the introduction of an electron-withdrawing acetyl group at the nitrogen atom significantly influences the electronic distribution across the isoquinoline (B145761) ring system. nih.govscripps.edu This polarization enhances the electrophilicity of the carbon atoms in the pyridine (B92270) ring, particularly at the C1 position.

DFT calculations allow for the visualization and analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized primarily on the pyridinium (B92312) ring, indicating that this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the reactivity of the molecule. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Theoretical Global Reactivity Descriptors for this compound (Illustrative)

Parameter Definition Predicted Trend
Ionization Potential (I) I ≈ -EHOMOHigh, due to the cationic nature of the molecule.
Electron Affinity (A) A ≈ -ELUMOHigh, indicating a strong ability to accept electrons.
Chemical Hardness (η) η = (I - A) / 2Relatively low, suggesting higher reactivity.
Electrophilicity Index (ω) ω = (μ2) / (2η)High, confirming the strong electrophilic character.

Note: The values in this table are illustrative and would be quantified through specific DFT calculations.

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for investigating reaction mechanisms. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy profiles and a deeper understanding of the interactions involved in a reaction.

For this compound, ab initio calculations would be particularly useful for studying the subtleties of bond-breaking and bond-forming processes in nucleophilic substitution reactions. nih.gov These methods can accurately model the potential energy surface of a reaction, allowing for the precise location of transition states and intermediates.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step process of a chemical reaction. For this compound, this involves identifying the key structures along the reaction coordinate and determining the energy barriers that separate them.

Analysis of Transition States and Intermediates

A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. masterorganicchemistry.com Computational methods can calculate the geometry and energy of these fleeting structures, which are often impossible to observe experimentally. For the reaction of this compound with a nucleophile, the transition state structure would reveal the extent of bond formation with the incoming nucleophile and bond cleavage with the leaving group (in this case, the acetyl group attached to the nitrogen is part of the electrophile, and the reaction would likely involve nucleophilic addition to the ring).

In the context of nucleophilic attack at the C1 position, computational modeling can help to identify any intermediates that may be formed. For instance, a stepwise mechanism might involve the formation of a tetrahedral intermediate. The stability of such an intermediate can be assessed through calculations, providing evidence for its existence.

Table 2: Illustrative Calculated Parameters for a Nucleophilic Addition Transition State

Parameter Description Predicted Value (Illustrative)
Imaginary Frequency A single negative frequency in the vibrational analysis, confirming a true transition state.-250 cm-1
C1-Nucleophile Bond Length The distance between the C1 carbon and the incoming nucleophile.~2.0 - 2.5 Å
C1-N Bond Length The length of the bond between the C1 carbon and the nitrogen atom.Elongated compared to the reactant.
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.Varies with nucleophile and solvent.

Comparison of Competing Reaction Pathways (e.g., SN1 vs. SN2 Mechanisms)

Nucleophilic substitution reactions can proceed through different mechanisms, most commonly the unimolecular (SN1) and bimolecular (SN2) pathways. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com While this compound does not have a traditional leaving group on a saturated carbon, the principles of these mechanisms can be adapted to understand nucleophilic attack on the aromatic ring.

A reaction analogous to an SN1-type mechanism would involve the dissociation of the chloride ion to form a more reactive N-acylisoquinolinium cation, followed by the attack of a nucleophile. However, given that the chloride is a counter-ion and not covalently bonded to the reaction center, a direct SN1 pathway at the ring carbon is unlikely.

A reaction more akin to an SN2-type mechanism would involve a concerted process where the nucleophile attacks the C1 carbon, leading to a transition state where the new bond is forming as the electronic structure of the ring rearranges. nih.gov Computational studies on similar systems, such as the nucleophilic substitution of pyridine at an unsaturated carbon, suggest that the reaction may proceed through a unique mixed orbital reaction mode (SNm) where the LUMO of the transition state is composed of mixed orbitals from both the nucleophile and the substrate. nih.gov

Computational modeling can compare the activation energies for these different potential pathways. The pathway with the lower activation energy will be the kinetically favored one. Factors such as the nature of the nucleophile, the solvent, and steric hindrance can all influence the relative energies of the transition states. nih.govlibretexts.org

Prediction of Reaction Outcomes and Selectivity

A key goal of computational chemistry is to predict the outcome of a reaction, including the major products and the selectivity (regio- and stereoselectivity). For this compound, nucleophilic attack could potentially occur at different positions on the isoquinoline ring, most notably at C1 and C3.

By calculating the activation energies for attack at each of these positions, it is possible to predict the regioselectivity of the reaction. The position with the lowest activation energy barrier will be the preferred site of attack. Furthermore, if the nucleophilic addition creates a new chiral center, computational methods can be used to predict the stereochemical outcome of the reaction by analyzing the transition state structures leading to the different stereoisomers.

Role of Computational Chemistry in Guiding Synthetic Design for Isoquinolinium Systems.

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, providing profound insights into reaction mechanisms, transition states, and molecular properties that are often difficult or impossible to obtain through experimental means alone. coe.edu For isoquinolinium systems, including the specific derivative this compound, computational methods are pivotal in designing efficient and selective synthetic routes. By modeling the reactants, intermediates, and products, chemists can predict the feasibility of a proposed synthetic pathway, optimize reaction conditions, and even foresee potential side reactions.

The application of computational models, particularly those based on Density Functional Theory (DFT), allows for the detailed exploration of the potential energy surface of a reaction. mdpi.com This enables the identification of the most energetically favorable reaction pathways. For instance, in the synthesis of substituted isoquinolinium salts, computational studies can help in understanding the regioselectivity and stereoselectivity of various transformations. These theoretical investigations can significantly reduce the amount of empirical experimentation required, saving time and resources.

Moreover, computational chemistry provides a framework for understanding the electronic and structural properties of isoquinolinium derivatives. By calculating parameters such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and charge distributions, it is possible to predict the reactivity of these compounds. researchgate.netnih.gov This information is crucial for designing new synthetic methodologies, such as novel cycloaddition reactions or functional group transformations involving the isoquinolinium core.

In the context of designing synthetic routes to compounds like this compound, computational chemistry can be employed to:

Evaluate Precursor Stability and Reactivity: Assess the stability of various starting materials and their propensity to undergo the desired transformations.

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of a reaction, including the identification of all transition states and intermediates. This is particularly useful for complex, multi-step syntheses.

Predict Reaction Outcomes: Forecast the major products of a reaction and the likely distribution of isomers, which is critical for developing highly selective syntheses.

Optimize Reaction Conditions: Computationally screen different solvents, temperatures, and catalysts to identify the optimal conditions for a given reaction, thereby maximizing yield and minimizing byproducts.

The synergy between computational modeling and experimental work is a powerful strategy in contemporary synthetic chemistry. Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models. mdpi.com This iterative process accelerates the development of robust and efficient syntheses for complex molecules like this compound.

Interactive Data Table: Calculated Thermodynamic Parameters for a Hypothetical Reaction Step

The following table presents hypothetical calculated thermodynamic parameters for a key step in a proposed synthesis of an isoquinolinium derivative, as would be determined by DFT calculations.

ParameterReactantTransition StateProduct
Enthalpy (kcal/mol) 0.025.3-15.8
Gibbs Free Energy (kcal/mol) 0.028.1-12.5
Entropy (cal/mol·K) 10.28.512.1

Note: Data is hypothetical and for illustrative purposes.

Interactive Data Table: Predicted Regioselectivity in a Functionalization Reaction

This table illustrates how computational chemistry can predict the regioselectivity of an electrophilic substitution on a substituted isoquinoline precursor.

Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Product Ratio (%)
C-4 18.25
C-5 15.585
C-8 17.910

Note: Data is hypothetical and for illustrative purposes.

Q & A

Q. What are the established synthetic routes for 2-acetyl-isoquinolinium chloride, and what analytical techniques are critical for verifying its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves quaternization of 2-acetyl-isoquinoline with hydrochloric acid under controlled anhydrous conditions . Key characterization methods include:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cationic structure.
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and isotopic patterns .
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry, with attention to hygroscopicity-induced errors .
    Stability during synthesis requires inert atmospheres (e.g., nitrogen gloveboxes) due to sensitivity to moisture and oxygen .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., >150°C). Humidity-controlled experiments (via dynamic vapor sorption) show hygroscopicity trends, necessitating desiccated storage at 2–8°C . For long-term stability, periodic HPLC-UV analysis monitors degradation products like hydrolyzed isoquinoline derivatives .

Q. What spectroscopic and chromatographic techniques are most effective for quantifying 2-acetyl-isoquinolinium chloride in complex matrices?

  • Methodological Answer :
  • UV-Vis spectroscopy (λmax ~260–280 nm) is used for rapid quantification but requires calibration against certified standards.
  • Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves retention and resolution .
  • IR spectroscopy identifies characteristic carbonyl (C=O, ~1700 cm⁻¹) and quaternary ammonium (~2400 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during synthesis?

  • Methodological Answer : Employ factorial design of experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example:
  • A 2³ factorial design tests temperature (25°C vs. 60°C), solvent (acetonitrile vs. dichloromethane), and HCl molar excess (1.1x vs. 2x) .
    Response surface methodology (RSM) identifies optimal conditions, while GC-MS monitors volatile byproducts like acetyl chloride .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates charge distribution on the isoquinolinium core, predicting electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents, aiding solvent selection for reactions .
    Software tools like Gaussian or ORCA integrate these methods, with validation against experimental kinetic data .

Q. How should researchers address contradictory data regarding the compound’s catalytic or inhibitory effects in specific reactions?

  • Methodological Answer :
  • Perform control experiments to isolate variables (e.g., exclude light/oxygen if photosensitive).
  • Use statistical significance testing (e.g., ANOVA) to assess reproducibility across batches .
  • Cross-validate with alternative assays (e.g., fluorescence quenching vs. enzymatic activity assays) . Contradictions may arise from trace metal impurities, detectable via ICP-MS .

Q. What strategies improve reproducibility when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR tracks reaction progress) .
  • Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent localized overheating .
  • Validate scalability via QbD (Quality by Design) principles, focusing on critical quality attributes (CQAs) like particle size distribution .

Q. How can the compound’s interaction with biological membranes be systematically studied for drug delivery applications?

  • Methodological Answer :
  • Langmuir-Blodgett trough experiments measure interfacial tension changes upon monolayer incorporation .
  • Fluorescence anisotropy assesses membrane fluidity modulation, using labeled lipid bilayers .
  • MD simulations predict partitioning coefficients and orientation within lipid layers .

Q. What software tools are recommended for managing spectral data and ensuring compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer :
  • MestReNova or ACD/Spectrus for NMR/IR data annotation and storage.
  • Electronic Lab Notebooks (ELNs) like LabArchives ensure traceability and metadata tagging .
  • Open-source platforms (e.g., NMReDATA) standardize spectral data formats for public repositories .

Q. What ethical and safety protocols are critical when handling 2-acetyl-isoquinolinium chloride in interdisciplinary studies?

  • Methodological Answer :
  • Adhere to Chemical Hygiene Plan guidelines for PPE (gloves, goggles) and fume hood use .
  • Conduct risk assessments for teratogenicity/mutagenicity using tools like ECOSAR, complemented by in vitro assays .
  • Document ethical approvals for biological studies (e.g., IACUC for animal models) and data sharing agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.